Acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol
Description
Properties
CAS No. |
827598-67-4 |
|---|---|
Molecular Formula |
C22H44O3 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol |
InChI |
InChI=1S/C20H40O.C2H4O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21;1-2(3)4/h15,17-19,21H,6-14,16H2,1-5H3;1H3,(H,3,4) |
InChI Key |
PEXJLXRWUDULMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkoxide-Mediated Transesterification
Transesterification of phytol esters (e.g., methyl or ethyl esters) with acetic acid derivatives is a widely used method. In Example 19 of Patent CN112500287B, phytol acetate is indirectly synthesized via hydrolysis of 3,7,11,15-tetramethylhexadec-2-enyl acetate. The reaction employs potassium carbonate (0.02–0.2 mol) in methanol or ethanol under reflux (65–80°C) with continuous distillation of byproducts (e.g., methyl acetate). A rectifying column (15–20 plates) ensures efficient separation, achieving yields of 86–87% after vacuum distillation (1–2 mmHg, 160–180°C).
Solvent and Catalyst Optimization
The choice of solvent significantly impacts reaction efficiency. Methanol and ethanol are preferred due to their polarity, which facilitates alkoxide formation. Potassium carbonate acts as a mild base, avoiding side reactions such as dehydration of phytol. Larger-scale implementations (e.g., Example 23) use ethanol with a 40 cm-packed column (18 plates), reducing reaction time to 5 hours while maintaining yields above 86%.
Direct Esterification with Acetic Anhydride
Acid-Catalyzed Esterification
Phytol reacts directly with acetic anhydride in the presence of acidic catalysts. The US20070112206A1 patent describes using Friedel-Crafts catalysts (e.g., boron trifluoride etherate) in aprotic solvents like hexane or carbon tetrachloride. Reactions proceed at low temperatures (−28°C to −23°C) to minimize isomerization, yielding phytol acetate with 85–90% purity.
Industrial-Scale Production
Industrial methods (e.g., US6005122A) employ zinc halides (ZnCl₂ or ZnBr₂) as catalysts in hydrocarbon solvents. A molar ratio of 1.5:1 (phytol to acetic anhydride) at 100–127°C under nitrogen atmosphere achieves 88–92% conversion. The catalyst is recycled via aqueous extraction, reducing costs.
Enzymatic Acetylation
Lipase-Catalyzed Reactions
Enzymatic methods offer eco-friendly alternatives. As demonstrated in PMC7397122, immobilized lipases (e.g., Lipozyme 435) catalyze phytol acetylation in ethyl glycol diacetate (EGDA) at 40°C. This solvent-free system achieves 95% conversion in 24 hours, with the enzyme reused for 5 cycles without significant activity loss.
Solvent and Temperature Effects
Optimal conditions involve minimal water content (<0.1%) to prevent hydrolysis. A study scaling to 20.0 g phytol in EGDA (58.3 g) produced phytol acetate in 70% isolated yield after hydrodistillation and vacuum rectification.
Comparative Analysis of Methods
Yield and Purity
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Transesterification | K₂CO₃ | 65–80 | 86–87 | 96.5 |
| Acid-Catalyzed | BF₃·Et₂O | −28 to −23 | 85–90 | 95.0 |
| Enzymatic | Lipozyme 435 | 40 | 95 | 98.0 |
Environmental and Economic Considerations
Enzymatic methods reduce waste and energy consumption but require higher initial enzyme costs. Acid-catalyzed processes, while efficient, generate acidic waste requiring neutralization. Transesterification strikes a balance, using recyclable bases and low-cost solvents.
Purification and Characterization
Vacuum Distillation
Crude phytol acetate is purified via fractional distillation under reduced pressure (1–2 mmHg). Collecting fractions at 160–180°C removes residual solvents and byproducts, achieving >96% purity.
Spectroscopic Validation
GC-MS and NMR confirm structure and purity. Key spectral data include:
- ¹H NMR (CDCl₃) : δ 5.35 (t, J=6.8 Hz, 1H, CH₂=CH), 4.55 (d, J=6.8 Hz, 2H, CH₂OAc), 2.05 (s, 3H, OAc).
- GC Retention Index : 2218 (DB-5 column).
Industrial Applications and Modifications
Perfumery and Cosmetics
Phytol acetate’s mild waxy aroma (FEMA 4197) makes it valuable in fragrances. Its stability in hydrophobic matrices is enhanced by esterification, as noted in PMC11510177, where branched-chain derivatives improve emollient properties.
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing vitamin E derivatives. For example, US6005122A details its role in tocopheryl acetate production via condensation with trimethylhydroquinone.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Oxidation: The compound can be oxidized to form different products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, pyridine, and various oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various esters, oxidized derivatives, and substituted compounds .
Scientific Research Applications
Nutritional Applications
Phytol serves as an intermediate in the synthesis of essential vitamins such as Vitamin E and Vitamin K1. These vitamins are crucial for various biological functions:
- Vitamin E : An antioxidant that protects cell membranes from oxidative damage.
- Vitamin K1 : Essential for blood clotting and bone health.
Table 1: Nutritional Role of Phytol Derivatives
| Vitamin | Function | Source |
|---|---|---|
| Vitamin E | Antioxidant; protects cells | Nuts, seeds, spinach |
| Vitamin K1 | Blood clotting; bone metabolism | Green leafy veggies |
Pharmaceutical Applications
Phytol has been identified as a compound with potential therapeutic benefits. Its derivatives have shown promise in various studies:
- Antimicrobial Activity : Research indicates that phytol exhibits antibacterial and antifungal properties. For instance, studies have demonstrated its effectiveness against pathogens like Candida albicans and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : Phytol has been investigated for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Cancer Research : Some studies suggest that phytol may have anticancer properties. For example, it has been explored in the context of breast cancer treatment due to its ability to induce apoptosis in cancer cells .
Table 2: Summary of Pharmaceutical Applications
Biotechnological Applications
Phytol is also utilized in biotechnology due to its role as a precursor for various bioactive compounds:
- Essential Oils Production : It contributes to the fragrance of essential oils found in numerous plants.
- Biofuels : Phytol can be converted into biofuels through specific biochemical pathways, promoting renewable energy sources.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of phytol showed significant inhibition against several microbial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens, highlighting phytol's potential as a natural preservative or therapeutic agent .
Case Study 2: Synthesis of Vitamin E
Research on the synthesis of vitamin E from phytol demonstrated a viable pathway that could be scaled for industrial production. This process not only enhances the availability of vitamin E but also utilizes a natural compound with established safety profiles .
Mechanism of Action
The mechanism of action of acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it exhibits potential anti-Schistosomal properties by interfering with the biological processes of the parasite. Additionally, it induces sedative and anxiolytic-like effects by modulating neurotransmitter systems in the brain .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Phytol Acetate
- Structure : Ester derivative of phytol (C₂₂H₄₂O₂; MW: 338.57 g/mol).
- Source : Synthesized via acetylation of phytol or isolated from natural waxes .
- Activity : Enhanced lipophilicity compared to phytol, improving bioavailability. Used in fragrances and antimicrobial formulations .
Hexadecanoic Acid (Palmitic Acid)
- Structure : Saturated fatty acid (C₁₆H₃₂O₂; MW: 256.42 g/mol).
- Source : Ubiquitous in plant oils and animal fats .
- Activity: Hypocholesterolemic: Reduces LDL cholesterol . Antioxidant: Less potent than phytol due to lack of conjugated double bonds . Limited antimicrobial activity compared to phytol .
Lupeol
Functional Analogues
Stigmasterol
- Structure : Phytosterol (C₂₉H₄₈O; MW: 412.69 g/mol).
- Source: Cynodon dactylon and Ipomoea pes-caprae .
- Activity :
β-Sitosterol
Comparative Data Table
| Compound | Molecular Formula | MW (g/mol) | Key Activities | Solubility (Water) | Major Sources |
|---|---|---|---|---|---|
| Phytol | C₂₀H₄₀O | 296.53 | Anti-inflammatory, Antimicrobial | Insoluble | Hemp oil, Seaweeds |
| Phytol Acetate | C₂₂H₄₂O₂ | 338.57 | Fragrance, Antimicrobial | Low solubility | Synthetic/Natural waxes |
| Hexadecanoic Acid | C₁₆H₃₂O₂ | 256.42 | Antioxidant, Hypocholesterolemic | Slightly soluble | Plant oils |
| Lupeol | C₃₀H₅₀O | 426.72 | Anticancer, Anti-inflammatory | Insoluble | Acmella oleracea |
| Stigmasterol | C₂₉H₄₈O | 412.69 | Hypocholesterolemic | Insoluble | Cynodon dactylon |
Key Research Findings
- Antibiofilm Activity: Phytol (80.1% inhibition at 12.5 µL) outperforms stigmasterol and hexadecanoic acid against Streptococcus mutans biofilms .
- Anti-inflammatory Mechanism: Phytol suppresses TNF-α and IL-6 in monocytes, while β-sitosterol targets NF-κB .
- Metabolic Role : Phytol’s conversion to phytanic acid is impaired in Sjögren-Larsson syndrome due to FALDH deficiency .
Critical Notes
Solubility Limitations : Phytol’s hydrophobicity restricts its pharmaceutical use; esterification (e.g., phytol acetate) improves delivery .
Structural-Activity Relationship : The conjugated double bond at C2 enhances radical scavenging, while methyl branches contribute to antimicrobial activity .
Ecological Significance : Phytol’s abundance in chlorophyll makes it a key biomarker in environmental studies .
Biological Activity
Acetic acid; 3,7,11,15-tetramethylhexadec-2-en-1-ol, also known as phytol, is a diterpene alcohol with significant biological activity. This compound has garnered attention in various fields of research due to its potential therapeutic properties and its role in biological systems. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.
- Molecular Formula : C20H40O
- Molecular Weight : 296.51 g/mol
- IUPAC Name : 3,7,11,15-tetramethylhexadec-2-en-1-ol
The biological activity of acetic acid; 3,7,11,15-tetramethylhexadec-2-en-1-ol is attributed to its interaction with various molecular targets. It modulates biochemical pathways that can lead to antimicrobial and anti-inflammatory effects.
Key Mechanisms:
- Antimicrobial Activity : Exhibits inhibitory effects on a range of bacteria, including Streptococcus mutans, which is implicated in dental caries.
- Antioxidant Properties : Acts as a free radical scavenger, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing chronic inflammation.
Antimicrobial Activity
Research indicates that acetic acid; 3,7,11,15-tetramethylhexadec-2-en-1-ol possesses significant antimicrobial properties. A study highlighted its effectiveness against S. mutans, showing a minimum inhibitory concentration (MIC) of 12.5 µL/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (µL/mL) |
|---|---|
| Streptococcus mutans | 12.5 |
| Pseudomonas aeruginosa | Not specified |
| Escherichia coli | Not specified |
Antioxidant Activity
The compound demonstrates notable antioxidant capabilities. It has been shown to reduce oxidative damage in cellular models by scavenging free radicals and enhancing the body’s antioxidant defenses .
Case Study 1: Antibiofilm Activity
In a study assessing the antibiofilm properties of compounds extracted from Cynodon dactylon, acetic acid; 3,7,11,15-tetramethylhexadec-2-en-1-ol exhibited superior activity against biofilms formed by S. mutans. The study reported an inhibition rate of up to 80% in biofilm formation under specific conditions .
Case Study 2: Biodegradation Pathways
Another study explored the biodegradation pathways of phytane derived from phytol. It was found that Mycobacterium ratisbonense could effectively degrade phytane under nitrogen-starved conditions, highlighting the ecological relevance of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
